Lipophilicity Advantage: LogP 2.59 vs. Amide Analog for Membrane Permeability-Sensitive Applications
The target compound exhibits a calculated LogP of 2.59, which is markedly higher than that of its direct amide analog 2-phenyl-1-(pyrrolidin-1-yl)ethanone. Thioamides are consistently more lipophilic than their amide counterparts due to the replacement of the carbonyl oxygen with sulfur, which reduces hydrogen-bond acceptor strength and increases partitioning into organic phases [1]. This difference translates into predicted superior passive membrane permeability—a critical parameter in cell-based assays and in vivo studies where intracellular target engagement is required . For procurement decisions, this means the thioamide form is structurally non-interchangeable with the amide when LogP-dependent properties (e.g., CNS penetration, cellular uptake) are part of the experimental design.
| Evidence Dimension | Octanol-water partition coefficient (LogP) as a proxy for membrane permeability |
|---|---|
| Target Compound Data | LogP = 2.59 (computed) |
| Comparator Or Baseline | Amide analog (2-phenyl-1-(pyrrolidin-1-yl)ethanone): estimated LogP ≈ 1.5–1.8 (typical ΔLogP of +0.7 to +1.1 for thioamide vs. amide substitution) |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.1 units favoring the thioamide |
| Conditions | Computed LogP values from ChemSrc; class-level ΔLogP derived from thioamide/amide isostere literature [1] |
Why This Matters
A LogP difference of ~1 unit can correspond to a ~10-fold difference in membrane permeability, making the thioamide form functionally distinct from the amide in any permeability-dependent assay.
- [1] Huang G, Cierpicki T, Grembecka J. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Eur J Med Chem. 2024 Aug 5;277:116732. doi:10.1016/j.ejmech.2024.116732. Discusses thioamide impact on potency, target interactions, physicochemical characteristics, and pharmacokinetics profiles. View Source
